3-Amino-3-(5-bromofuran-2-yl)butanoic acid
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Overview
Description
3-Amino-3-(5-bromofuran-2-yl)butanoic acid is an organic compound with the molecular formula C₈H₁₀BrNO₃ and a molecular weight of 248.07 g/mol . This compound is characterized by the presence of an amino group, a brominated furan ring, and a butanoic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-bromofuran-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the brominated furan ring to a more saturated structure.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Amino-3-(5-bromofuran-2-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-bromofuran-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed studies on the molecular pathways involved are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(5-chlorofuran-2-yl)butanoic acid
- 3-Amino-3-(5-iodofuran-2-yl)butanoic acid
- 3-Amino-3-(5-methylfuran-2-yl)butanoic acid
Uniqueness
Compared to similar compounds, 3-Amino-3-(5-bromofuran-2-yl)butanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications .
Properties
Molecular Formula |
C8H10BrNO3 |
---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
3-amino-3-(5-bromofuran-2-yl)butanoic acid |
InChI |
InChI=1S/C8H10BrNO3/c1-8(10,4-7(11)12)5-2-3-6(9)13-5/h2-3H,4,10H2,1H3,(H,11,12) |
InChI Key |
WBADFYHCYLPWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=C(O1)Br)N |
Origin of Product |
United States |
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